

n-Pentadecanonitrile: A Technical Guide to its Core Physicochemical Properties

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Compound of Interest

Compound Name: Pentadecanenitrile

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This technical guide provides an in-depth overview of the core physicochemical properties of n-Pentadecanonitrile (CAS 18300-91-9), a long-chain aliphatic nitrile. The focus of this document is to present its molecular weight and density, accompanied by detailed experimental protocols for their determination, to support research, quality control, and development activities.

Core Physicochemical Data

The fundamental physicochemical properties of n-Pentadecanonitrile are summarized in the table below. These values are critical for a range of applications, from reaction stoichiometry calculations to formulation development.

Property	Value	Unit	Notes
Molecular Weight	~223.40	g/mol	[1][2][3]
	223.3975	g/mol	[4][5]
Density	0.825	g/mL	at 25 °C[3][6][7][8]
Molecular Formula	C ₁₅ H ₂₉ N	-	[1][4][9]

Experimental Protocols

Accurate determination of molecular weight and density is fundamental in chemical characterization. The following sections detail standard experimental methodologies applicable to n-Pentadecanonitrile.

Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is a powerful analytical technique for the precise determination of the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.^[10]^[11]^[12]

Principle: The sample is ionized, and the resulting ions are accelerated and separated in a magnetic or electric field based on their m/z ratio.^[12] For n-Pentadecanonitrile, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable.^[11]

Methodology:

- **Sample Preparation:** A dilute solution of n-Pentadecanonitrile is prepared in a suitable volatile organic solvent, such as methanol or acetonitrile.
- **Ionization:** The solution is introduced into the mass spectrometer. In ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets. The solvent evaporates, leaving charged analyte molecules.
- **Mass Analysis:** The ions are guided into the mass analyzer. The analyzer separates the ions based on their m/z ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z . The peak corresponding to the molecular ion (M^+) or a protonated molecule ($[M+H]^+$) allows for the determination of the molecular weight. High-resolution mass spectrometry can provide a highly accurate mass, which can be used to confirm the elemental composition.^[10]

Determination of Density by Pycnometry

Pycnometry is a precise method for determining the density of a liquid by measuring its mass within a known volume.

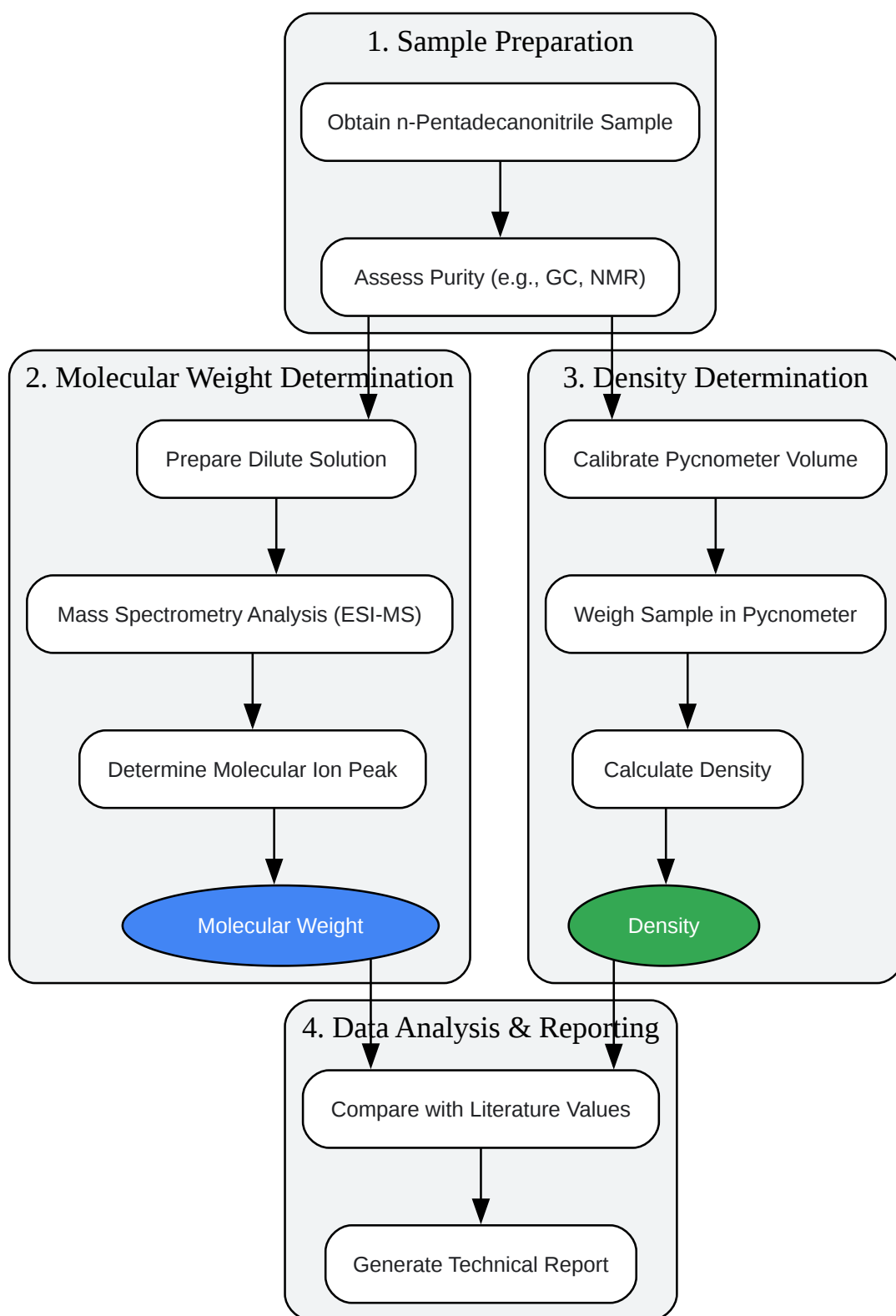
Principle: The density of a liquid is calculated by dividing the mass of the liquid by its volume. A pycnometer, a glass flask with a precisely known volume, is used for this measurement.[6] The method's accuracy is highly dependent on the precision of the mass and volume measurements and temperature control.[6]

Methodology:

- Calibration of the Pycnometer:
 - The empty, clean, and dry pycnometer is weighed on an analytical balance (m_0).
 - It is then filled with a reference liquid of known density, typically distilled water, at a specific temperature (e.g., 25 °C).
 - The pycnometer filled with the reference liquid is weighed (m_1).
 - The volume of the pycnometer (V) at that temperature is calculated using the known density of the reference liquid.
- Measurement of n-Pentadecanonitrile:
 - The calibrated pycnometer is emptied, cleaned, and dried thoroughly.
 - It is then filled with n-Pentadecanonitrile at the same controlled temperature.
 - The pycnometer filled with the sample is weighed (m_2).
- Calculation:
 - The mass of the n-Pentadecanonitrile sample is calculated ($m_{\text{sample}} = m_2 - m_0$).
 - The density (ρ) of n-Pentadecanonitrile is then calculated using the formula: $\rho = m_{\text{sample}} / V$.

Workflow and Pathway Diagrams

To ensure robust and reproducible results, a logical experimental workflow is essential. The following diagram illustrates a general workflow for the physicochemical characterization of a liquid compound like n-Pentadecanonitrile.



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Caption: Experimental workflow for physicochemical characterization.

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